molecular formula C12H23BrO B8220989 12-Bromododecanal CAS No. 81819-07-0

12-Bromododecanal

Cat. No.: B8220989
CAS No.: 81819-07-0
M. Wt: 263.21 g/mol
InChI Key: XJJGDTAEHIUQDD-UHFFFAOYSA-N
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Description

12-Bromododecanal is an organic compound with the molecular formula C₁₂H₂₃BrO It is a brominated aldehyde, where a bromine atom is attached to the twelfth carbon of a dodecanal chain

Scientific Research Applications

12-Bromododecanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of surfactants and emulsifiers due to its surface-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Bromododecanal can be synthesized through the bromination of dodecanal. One common method involves the use of bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, and the bromine selectively reacts with the terminal carbon of the dodecanal chain to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 12-bromododecanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to 12-bromododecanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or amine groups (NH₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 12-Bromododecanoic acid.

    Reduction: 12-Bromododecanol.

    Substitution: Corresponding substituted dodecanal derivatives.

Mechanism of Action

The mechanism by which 12-Bromododecanal exerts its effects involves its interaction with biological membranes. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

Comparison with Similar Compounds

    12-Bromo-1-dodecanol: Similar in structure but contains a hydroxyl group instead of an aldehyde group.

    12-Bromododecanoic acid: An oxidized form of 12-Bromododecanal with a carboxylic acid group.

    1-Bromo-12-dodecene: Contains a double bond in the dodecane chain.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its alcohol or acid counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.

Properties

IUPAC Name

12-bromododecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJGDTAEHIUQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472476
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81819-07-0
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 12-bromododecanol (5 g) dissolved in methylene chloride (30 ml) were added Celite (5.0 g) and pyridinium chlorochromate (5.2 g), and the mixture was stirred at room temperature for 12 hours. Then, the reaction mixture was filtered and subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethyl acetate (30:1) to give 12-bromododecanal (4.4 g). To 12-bromododecanal (4.4 g) dissolved in methylene chloride (50 ml) was added (carbomethoxymethylene)-triphenylphosphorane (6.75 g), and the mixture was stirred for 4 hours. Then, the reaction mixture was concentrated, and the residue thus obtained was subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethyl acetate (30:1) to give the methyl ester of 14-bromo-2-tetradecenoic acid (4.91 g). The product was dissolved in acetonitrile (30 ml), and 1M tetra-n-butylammonium chloride in THF (27 ml) and potassium fluoride (7.6 g) were added. The mixture was heated under reflux for 12 hours. The reaction mixture was concentrated and subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethylacetate 100:1 to give the methyl ester of 14-fluoro-3-tetradecenoic acid (3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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